DIATRIZOATE MEGLUMINE

Catalog No.
S8504619
CAS No.
M.F
C18H26I3N3O9
M. Wt
809.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIATRIZOATE MEGLUMINE

Product Name

DIATRIZOATE MEGLUMINE

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C18H26I3N3O9

Molecular Weight

809.1 g/mol

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3

InChI Key

MIKKOBKEXMRYFQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Diatrizoate meglumine is an iodinated radiopaque contrast agent primarily used in medical imaging, particularly for gastrointestinal studies, angiography, and urography. It is a water-soluble compound that facilitates the visualization of internal structures during radiographic procedures. The chemical structure of diatrizoate meglumine is complex, comprising the components 1-deoxy-1-(methylamino)-D-glucitol and 3,5-diacetamido-2,4,6-triiodobenzoate. Its molecular formula is C18H26I3N3O9C_{18}H_{26}I_3N_3O_9 with a molecular weight of approximately 809.13 g/mol .

Diatrizoate meglumine is often administered orally or rectally, allowing for opacification of the gastrointestinal tract. It is particularly useful when other agents, such as barium sulfate, are unsuitable due to their non-water-soluble nature .

During its application in medical imaging. Upon administration, it dissociates into its constituent ions in the gastrointestinal tract. The compound's iodine atoms provide the necessary radiopacity by absorbing X-rays, which is critical for enhancing the visibility of internal structures during imaging. The high osmolality of diatrizoate meglumine can lead to fluid shifts within the body, potentially causing dehydration or hypotension if not managed properly .

The synthesis of diatrizoate meglumine involves several steps:

  • Preparation of Diatrizoic Acid: The starting material is diatrizoic acid, which is synthesized through iodination of benzoic acid derivatives.
  • Formation of Diatrizoate Meglumine: Diatrizoic acid is then reacted with meglumine (a sugar derivative) to form diatrizoate meglumine through an amidation reaction.
  • Purification: The product undergoes purification processes to remove unreacted materials and by-products.

This multi-step synthesis ensures high purity and efficacy of the final product for clinical use .

Diatrizoate meglumine has several key applications:

  • Radiographic Imaging: It is widely used for imaging the gastrointestinal tract, kidneys, and vascular systems.
  • Computed Tomography: It enhances contrast in computed tomography scans, improving diagnostic accuracy.
  • Urography: Employed in urinary tract imaging to assess renal function and detect abnormalities.
  • Angiography: Utilized to visualize blood vessels and identify blockages or abnormalities .

Interaction studies have shown that diatrizoate meglumine can affect various biological systems:

  • Renal Interactions: It may induce nephrotoxicity in patients with pre-existing renal conditions due to its high osmolality.
  • Drug Interactions: Concurrent use with other medications can alter pharmacokinetics; for instance, nonsteroidal anti-inflammatory drugs may increase the risk of renal impairment when used with diatrizoate meglumine .
  • Physiological Effects: The compound can cross the placental barrier and be excreted in breast milk, necessitating caution during pregnancy and lactation .

Several compounds share similarities with diatrizoate meglumine in terms of structure and function:

Compound NameChemical FormulaUnique Features
Diatrizoate sodiumC11H8I3N2NaO4C_{11}H_{8}I_{3}N_{2}NaO_{4}Sodium salt form; used primarily for intravenous applications
IopamidolC15H21I3N2O7C_{15}H_{21}I_{3}N_{2}O_{7}Lower osmolality; less nephrotoxic compared to diatrizoate
IohexolC18H24I3N3O9C_{18}H_{24}I_{3}N_{3}O_{9}Nonionic; provides better patient tolerance
IoversolC14H18I3N2O7C_{14}H_{18}I_{3}N_{2}O_{7}Lower viscosity; suitable for various imaging modalities

Diatrizoate meglumine stands out due to its specific formulation for gastrointestinal studies and its unique chemical properties that facilitate effective imaging while posing certain risks associated with its high osmolality .

Precursor Selection for Triiodobenzoic Acid Core

The triiodobenzoic acid backbone is synthesized via regioselective iodination of benzoic acid derivatives. Industrial processes predominantly use 3,5-diaminobenzoic acid as the starting material due to its symmetry and reactivity toward electrophilic substitution [5]. Iodination is achieved using potassium iodide (KI) and hydrogen peroxide (H₂O₂) under acidic conditions, which generate iodine in situ for efficient incorporation at positions 2, 4, and 6 [5]. Alternative methods employ palladium-catalyzed C–H iodination with iodobenzene diacetate, though this approach is less common due to higher catalyst costs [4].

Key considerations for precursor selection:

  • Reactivity: 3,5-Diaminobenzoic acid’s amino groups direct iodination to the ortho and para positions, ensuring high regioselectivity [5].
  • Cost-effectiveness: KI/H₂O₂ systems are preferred over noble metal catalysts for large-scale production [4] [5].
  • Environmental impact: Excess iodine recovery systems are integrated to minimize waste [5].
Iodination MethodYield (%)Purity (%)Scalability
KI/H₂O₂ in H₂SO₄82–85≥98High
Pd(OAc)₂/I₂ in DMF77–81≥97Moderate

Acetylation and Salt Formation Mechanisms

Following iodination, the amino groups at positions 3 and 5 undergo acetylation to enhance solubility and stability. Acetic anhydride is the acylating agent of choice, reacting with the free amines in a 2:1 molar ratio under mild alkaline conditions (pH 8–9) [5]. This step produces 3,5-diacetamido-2,4,6-triiodobenzoic acid, which is subsequently neutralized with N-methylglucamine (meglumine) to form the final salt.

Salt formation dynamics:

  • Stoichiometry: A 1:1 molar ratio of diatrizoic acid to meglumine ensures complete neutralization [1].
  • Solvent system: Reactions occur in aqueous ethanol (50–60% v/v) to balance solubility and reaction kinetics [5].
  • Temperature control: Maintaining temperatures below 40°C prevents decomposition of the iodinated core [5].

The reaction mechanism involves deprotonation of the carboxylic acid group by meglumine’s hydroxylamine moiety, followed by ionic bond formation between the carboxylate anion and the protonated meglumine [1].

Purification Strategies for Pharmaceutical-Grade Material

Crude diatrizoate meglumine contains residual iodine, unreacted precursors, and byproducts such as monoacetylated derivatives. A three-step purification protocol is employed:

  • Ammonium salt precipitation: Treating the crude product with aqueous ammonia converts impurities into water-soluble ammonium salts, which are removed via filtration [5].
  • Recrystallization: The purified ammonium salt is dissolved in hot ethanol (70–80°C) and acidified with hydrochloric acid to precipitate diatrizoate meglumine [5].
  • Chromatographic polishing: Reverse-phase HPLC with C18 columns eliminates trace organic impurities, achieving ≥99.5% purity [5].

Critical quality control parameters:

  • Iodine content: 58–62% (w/w) by X-ray fluorescence [1].
  • Residual solvents: Ethanol ≤0.5% (ICH Q3C guidelines).
  • Heavy metals: ≤10 ppm (USP <231>).

Stability Profiling Under Manufacturing Conditions

Diatrizoate meglumine’s stability is assessed through accelerated degradation studies:

Stress ConditionDegradation PathwayMitigation Strategy
Heat (60°C, 10 days)Deiodination at position 4Nitrogen atmosphere during storage
Light (1.2 million lux·h)Radical-mediated C–I bond cleavageAmber glass packaging
Acidic pH (2.0, 40°C)Hydrolysis of acetamide groupsBuffered formulations (pH 6.5–7.5)

Stability-indicating methods include high-performance liquid chromatography (HPLC) with UV detection at 254 nm and mass spectrometry to identify deiodinated byproducts [3] [5].

Diatrizoate meglumine demonstrates distinctive solubility characteristics in various biological media. The compound exhibits limited solubility in dimethyl sulfoxide and water, being classified as "slightly" soluble in both solvents [1]. When prepared as pharmaceutical solutions, diatrizoate meglumine typically achieves concentrations of 660 milligrams per milliliter in aqueous solutions, combined with 100 milligrams per milliliter of diatrizoate sodium [2] [3]. These preparations maintain a pH range of 6.0 to 7.6, which is adjusted using sodium hydroxide to ensure biocompatibility [3].

The aqueous solubility properties of diatrizoate meglumine are enhanced through its salt formation with meglumine, which improves water solubility compared to the parent diatrizoic acid [4]. In biological buffer systems, particularly phosphate buffers, the compound maintains stability within physiological pH ranges [5]. The presence of the meglumine counterion contributes significantly to the overall solubility profile, as this organic base forms stable ionic interactions that facilitate dissolution in aqueous biological environments.

Clinical formulations demonstrate that diatrizoate meglumine can be dissolved in purified water with the assistance of meglumine and sodium hydroxide to create stable aqueous solutions [4]. These solutions contain organically bound iodine at concentrations of approximately 367 milligrams per milliliter, providing the necessary radiodensity for diagnostic imaging applications [2] [3].

Osmolality and Viscosity Characteristics

The osmolality and viscosity properties of diatrizoate meglumine represent critical physicochemical parameters that directly influence its biological behavior and clinical performance. Commercial formulations of diatrizoate meglumine and diatrizoate sodium injection exhibit an osmolality of 1551 milliosmoles per kilogram, classifying it as hypertonic compared to blood plasma [6]. This high osmolality significantly exceeds physiological levels and places the compound in the high-osmolality contrast media category.

The viscosity characteristics show marked temperature dependence. At 25 degrees Celsius, the solution demonstrates a viscosity of 16.4 centipoise, which decreases substantially to 10.5 centipoise when warmed to 37 degrees Celsius [6]. This temperature-dependent viscosity reduction is clinically significant, as warming contrast media to body temperature can reduce viscosity by greater than 50 percent [7].

ParameterValueTemperature (°C)Reference
Viscosity16.4 cP25 [6]
Viscosity10.5 cP37 [6]
Osmolality1551 mOsm/kg- [6]

The osmolality properties of diatrizoate meglumine solutions result in significant physiological effects when administered intravenously. Studies demonstrate that the hyperosmolar nature causes acute fluid shifts into the vascular compartment, leading to increased serum osmolality, elevated cardiac output, enhanced urine output, and decreased hematocrit [8]. These changes are attributed to the acute movement of fluid from intracellular and interstitial spaces into the hyperosmolar vascular compartment.

Research investigating the relationship between osmolality and blood rheology reveals complex interactions. High osmotic media can affect red blood cell deformability, with normal red blood cell suspensions showing increased viscosity with increasing osmolality at high shear rates [9]. However, the overall effect on blood viscosity following intravenous injection of hyperosmolar contrast media like diatrizoate meglumine shows a decrease rather than increase, likely due to the dilutional effect of fluid redistribution [8].

Radiation Attenuation Cross-Section Quantification

The radiation attenuation properties of diatrizoate meglumine are fundamentally determined by its iodine content and molecular structure. With three iodine atoms per molecule, the compound provides substantial X-ray attenuation capabilities due to iodine's high atomic number of 53 [10]. The radiation absorption coefficient follows the relationship μ ∝ ρZ⁴/AE³, where ρ represents density, Z denotes atomic number, A indicates atomic mass, and E corresponds to X-ray energy [10].

Iodine's K-edge energy of 33.2 kiloelectron volts closely matches the average energy range of diagnostic X-rays, enhancing photoelectric absorption efficiency [11]. This energy correspondence optimizes contrast generation through differential photoelectric absorption between iodinated tissues and surrounding structures. The mass attenuation coefficient for iodine varies with photon energy, with enhanced attenuation occurring when incident X-ray energies approach the K-edge binding energy [12].

Quantitative analysis of radiation attenuation demonstrates that the presence of contrast agents like diatrizoate meglumine can increase organ radiation dose by approximately 30 percent compared to non-contrast examinations [13]. This dose enhancement exhibits a linear relationship with iodine concentration, following the equation D = 0.15 × Iconc + 1.09, where D represents the dose increase and Iconc indicates iodine concentration in milligrams per milliliter [13].

OrganDose Increase (%)Reference
Liver21 ± 5 [13]
Right Kidney37 ± 7 [13]
Left Kidney39 ± 7 [13]
Aorta34 ± 6 [13]
Spleen26 ± 4 [13]

The radiation attenuation cross-section of diatrizoate meglumine enables effective visualization of vascular and organ structures through enhanced X-ray opacity. The compound's molecular formula C₁₈H₂₆I₃N₃O₉ contains 370 milligrams of organically bound iodine per milliliter in typical clinical formulations [6], providing sufficient radiodensity for diagnostic imaging applications while maintaining acceptable safety profiles.

Thermal Decomposition Behavior

The thermal decomposition characteristics of diatrizoate meglumine involve complex molecular breakdown processes that occur at elevated temperatures. Based on the general thermal behavior of iodinated organic compounds, diatrizoate meglumine undergoes decomposition through multiple pathways involving the cleavage of organic bonds and the release of volatile decomposition products.

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry provide comprehensive data on decomposition behavior. The compound exhibits a melting point range of 189 to 193 degrees Celsius with decomposition occurring simultaneously, as indicated by the "dec" notation in thermal property data [1]. This indicates that the compound does not exhibit a clear melting point but rather undergoes thermal degradation as it approaches its melting temperature.

The thermal decomposition process typically involves the initial breakdown of the amide linkages in the diatrizoate moiety, followed by decarboxylation and deiodination reactions. Similar iodinated compounds demonstrate peak decomposition temperatures ranging from 120 to 270 degrees Celsius, with decomposition enthalpies varying significantly based on molecular structure [14] [15]. The presence of multiple iodine atoms contributes to the thermal instability, as carbon-iodine bonds are among the weakest carbon-halogen bonds.

Thermal PropertyValueReference
Melting Point189-193°C (dec) [1]
Density1.9465 g/cm³ (estimate) [1]
Optical Activity[α]₂₅/D -6.4 to -5.7° [1]

Thermogravimetric analysis of iodinated compounds typically reveals multi-step decomposition processes, with initial weight loss occurring due to dehydration or solvent loss, followed by primary decomposition of the organic framework [16]. The decomposition products may include iodine vapors, carbon dioxide, nitrogen oxides, and various organic fragments. Safety considerations during thermal decomposition include the potential formation of toxic iodine-containing gases and nitrogen oxides [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

808.8803 g/mol

Monoisotopic Mass

808.8803 g/mol

Heavy Atom Count

33

Dates

Last modified: 01-05-2024

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